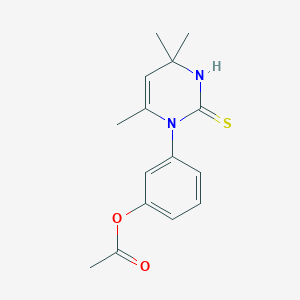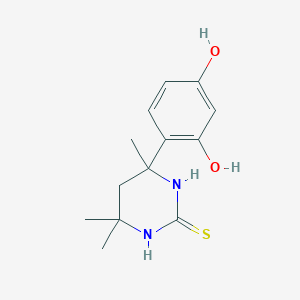![molecular formula C20H16N4O5 B392078 3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B392078.png)
3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes nitro groups and aniline derivatives, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of aniline derivatives to introduce nitro groups at specific positions. This is followed by coupling reactions with benzoyl chloride derivatives under controlled conditions to form the final benzamide structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups and aniline derivatives play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, depending on the context of its application .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE stands out due to its unique combination of nitro groups and aniline derivatives. Similar compounds include:
N-(4-methylphenyl)benzamide: Lacks the nitro groups, resulting in different chemical properties and applications.
2,4-dinitroaniline: Contains nitro groups but lacks the benzamide structure, leading to different reactivity and uses.
4-methyl-N-phenylbenzamide: Similar structure but without the nitro groups, affecting its chemical behavior and applications.
This compound’s unique structure makes it a valuable subject for ongoing research and industrial applications.
Properties
Molecular Formula |
C20H16N4O5 |
|---|---|
Molecular Weight |
392.4g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H16N4O5/c1-13-5-7-15(8-6-13)22-20(25)14-3-2-4-16(11-14)21-18-10-9-17(23(26)27)12-19(18)24(28)29/h2-12,21H,1H3,(H,22,25) |
InChI Key |
XSOAQBLPGSIXNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)


![4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B392001.png)
![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)
![2,6-bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392003.png)
![3-[(4-bromoanilino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B392004.png)
![4-[3-({[5-(4-Bromophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B392006.png)
![9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![5-[4-(dimethylamino)benzylidene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392011.png)



